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Compound of Interest

Ethyl 1-methyl-1h-imidazole-2-
Compound Name:
carboxylate

Cat. No.: B014745

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-methyl-1H-
imidazole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,
Senior Application Scientist

Introduction: The Strategic Value of a Core
Heterocycle

Ethyl 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound built upon the
imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry,
appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic
properties, ability to act as both a hydrogen bond donor and acceptor, and its typical pKa near
physiological pH make it a versatile component for modulating the physicochemical and
pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive
analysis of the core physicochemical properties of Ethyl 1-methyl-1H-imidazole-2-
carboxylate, offering field-proven insights and experimental frameworks crucial for its
application in drug discovery and development.

Molecular Identity and Structural Characteristics
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A precise understanding of the molecule's fundamental identity is the foundation of all
subsequent characterization.

Core ldentifiers

The essential identification parameters for Ethyl 1-methyl-1H-imidazole-2-carboxylate are
summarized below.

Property Value Source(s)
CAS Number 30148-21-1 [5]
Molecular Formula C7H10N202 [51[6]
Molecular Weight 154.17 g/mol [51[7]
ethyl 1-methylimidazole-2-
IUPAC Name [6][8]
carboxylate

1-Methylimidazole-2-carboxylic

acid ethyl ester, 2-
Synonyms [7]
(Ethoxycarbonyl)-1-methyl-1H-

imidazole

SMILES CCOC(=0)C1=NC=CN1C [8]
NOTZYDYZBOBDFE-

InChIKey (8]

UHFFFAOYSA-N

Crystallographic and Structural Analysis

The three-dimensional arrangement of a molecule dictates its interaction with biological targets
and its solid-state behavior. A single-crystal X-ray study of Ethyl 1-methyl-1H-imidazole-2-
carboxylate reveals a nearly planar molecular conformation.[9] The carboxyethyl group
exhibits a slight twist of approximately 4.43° relative to the plane of the imidazole ring.[9] This
planarity has implications for crystal packing and potential Tt-stacking interactions, which can
influence solubility and stability. The carbonyl unit of the ester is oriented anti to the N-methyl
group, a conformational detail that can affect receptor docking and intermolecular interactions.

[°]
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Fundamental Physicochemical Properties

These intrinsic properties are critical for predicting the compound's behavior in both chemical
and biological systems.

Significance in
Property Value Source(s)
Drug Development

) ) Affects handling,
White to light yellow )
Appearance formulation, and [7]
powder or lump )
quality control.

Indicator of purity and
lattice energy;

Melting Point 41 - 48 °C important for [7]
formulation processes

like hot-melt extrusion.

Relevant for
N ) purification
Boiling Point 110 °C at 0.5 mmHg o [7]
(distillation) and

assessing volatility.

Predicts lipophilicity,

Computed LogP 16 influencing membrane [10]
(XLogP3) ' permeability and
absorption.

Correlates with
hydrogen bonding

Topological Polar _
441 A2 potential and [10]

Surface Area N
permeability across

biological membranes.

Critical Parameters for Pharmaceutical Development

For a molecule to advance as a drug candidate, a deeper understanding of its behavior in
agueous environments and as a solid is non-negotiable.
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lonization Constant (pKa)

Causality & Importance: The pKa dictates the extent of a molecule's ionization at a given pH.
For Ethyl 1-methyl-1H-imidazole-2-carboxylate, the key ionizable center is the sp2 nitrogen
(N-3) of the imidazole ring, which can accept a proton. This ionization state is paramount as it
governs solubility, absorption, distribution, and target binding.[3] The pKa of the parent
imidazole is approximately 7.1.[3] The N-1 methyl group is weakly electron-donating, which
would slightly increase basicity (raise pKa), while the C-2 ethyl carboxylate group is electron-
withdrawing, which would decrease basicity (lower pKa). The net effect suggests a pKa value
slightly lower than that of unsubstituted imidazole. While no experimental value is reported in
the surveyed literature, potentiometric studies on similar N-methylimidazole groups within
larger molecules have shown pKa values in the range of 6.3 to 7.2.[11]

Diagram: Protonation Equilibrium

The ionization state of the molecule is determined by the pH of the surrounding environment
relative to its pKa.

Neutral Form + H+ Protonated Form (Cationic)
(Favored at pH > pKa) (Favored at pH < pKa)

- +

—

Click to download full resolution via product page
Caption: lonization equilibrium of the imidazole ring.
Self-Validating Protocol: Potentiometric pKa Determination
This method provides a definitive experimental pKa value.

o Preparation: Prepare a 0.01 M solution of Ethyl 1-methyl-1H-imidazole-2-carboxylate in
deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be
used, and the apparent pKa extrapolated back to 0% co-solvent.

« Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-
burette to add a standardized titrant (e.g., 0.1 M HCI) in small, precise increments.
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o Data Collection: Record the pH of the solution after each addition of titrant. Stir the solution
continuously.

e Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at
the half-equivalence point. For higher accuracy, calculate the first and second derivatives of
the titration curve; the pKa is the pH where the second derivative is zero.[11]

o System Validation: Perform a titration of a known standard, such as N-methylimidazole (pKa
= 7.2), to validate the experimental setup and methodology.[11]

Aqueous Solubility

Causality & Importance: Solubility is a critical determinant of a drug's bioavailability.[12] Poor
aqueous solubility is a major hurdle in drug development. This compound is described as
having low solubility in water but being more soluble in organic solvents, which is typical for a
small molecule with a crystalline structure and moderate lipophilicity.[7] Solubility will be pH-
dependent; due to the basicity of the imidazole ring, solubility is expected to increase
significantly at pH values below its pKa, where the cationic (protonated) form dominates.

Diagram: Thermodynamic Solubility Workflow

This workflow ensures the determination of the true equilibrium solubility, a critical parameter
for biopharmaceutical classification.
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Caption: Workflow for Equilibrium Solubility Determination.
Self-Validating Protocol: Equilibrium "Shake-Flask" Solubility Determination

This is the gold-standard method for determining thermodynamic solubility for
Biopharmaceutics Classification System (BCS) purposes.[13]

o Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH
1.2, 4.5, and 6.8).[13]
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e Sample Preparation: Add an excess amount of the solid compound to vials containing a
known volume of each buffer. The goal is to create a saturated solution with a visible amount
of remaining solid.[14]

o Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature
(e.g., 37 £ 1 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is
reached.[13][14]

o Phase Separation: After equilibration, allow the vials to stand to let solids settle. Alternatively,
centrifuge the samples to pellet the excess solid.[14]

o Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary
(using a filter that does not bind the compound). Analyze the concentration of the dissolved
compound using a validated analytical method, such as HPLC-UV.[15]

o System Validation: The continued presence of solid material at the end of the experiment
validates that equilibrium saturation was achieved.

Solid-State Properties: Polymorphism and
Hygroscopicity

Causality & Importance: The solid-state form of an active pharmaceutical ingredient (API) is not
static. Different crystal packing arrangements (polymorphs) can have different stabilities,
melting points, and, most critically, different solubilities and dissolution rates.[16][17] An
unstable polymorph can convert to a more stable, less soluble form during storage, potentially
rendering the drug product ineffective.[16] Furthermore, the tendency of a compound to absorb
atmospheric moisture (hygroscopicity) can lead to physical changes (e.g., deliquescence) and
chemical degradation.[18][19] Given that a crystal structure for Ethyl 1-methyl-1H-imidazole-
2-carboxylate has been solved, a polymorph screen is a necessary step to de-risk
development.[9][20]

Self-Validating Protocol: Polymorph and Hygroscopicity Screening
e Polymorph Screen:

o Objective: To discover as many crystalline forms as possible.[17]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/pdf/Application_Notes_Protocols_Solubility_and_Stability_Testing_of_Antibacterial_Agent_125.pdf
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Solubility_and_Stability_Testing_of_Antibacterial_Agent_125.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Solubility_and_Stability_Testing_of_Antibacterial_Agent_125.pdf
https://axispharm.com/equilibrium-solubility-assays-protocol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331817/
https://newdrugapprovals.org/27-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331817/
https://conservancy.umn.edu/items/ec74e797-cf49-4c2a-bdfa-6815249c77e1
https://www.researchgate.net/publication/343272354_Crystalline_Multicomponent_Solids_An_Alternative_for_Addressing_the_Hygroscopicity_Issue_in_Pharmaceutical_Materials
https://www.benchchem.com/product/b014745?utm_src=pdf-body
https://www.benchchem.com/product/b014745?utm_src=pdf-body
https://www.researchgate.net/publication/264514139_Ethyl_1-methyl-imidazole-2-carboxyl-ate
https://www.pharmtech.com/view/understanding-polymorphism-to-de-risk-drug-development
https://newdrugapprovals.org/27-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Methodology: Subject the compound to a wide range of crystallization conditions, including
different solvents, temperatures, and cooling rates. Techniques like slurry conversion,
solvent evaporation, and anti-solvent addition are employed.

o Analysis: Characterize the resulting solids using techniques like X-Ray Powder Diffraction
(XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)
to identify unique forms.[17]

e Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS):
o Objective: To quantify water uptake as a function of relative humidity (RH).

o Methodology: Place a small, accurately weighed sample in a DVS instrument. The
instrument exposes the sample to a programmed range of RH levels (e.g., 0% to 95% RH)
at a constant temperature, continuously measuring the change in mass.

o Analysis: A plot of mass change versus RH reveals the hygroscopic nature of the material.
Significant water uptake or hysteresis between sorption and desorption cycles can indicate
potential physical instability.[19]

Conclusion

Ethyl 1-methyl-1H-imidazole-2-carboxylate presents a physicochemical profile characteristic
of a promising heterocyclic building block. Its moderate lipophilicity, solid-state nature, and,
most importantly, the presence of an ionizable imidazole ring provide clear handles for
modulating properties essential for drug development. The key to unlocking its potential lies in
the rigorous experimental determination of its pKa, solubility profile, and solid-state stability.
The protocols outlined in this guide provide a robust, self-validating framework for generating
the data necessary to make informed decisions, thereby mitigating risks and accelerating the
journey from a promising molecule to a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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